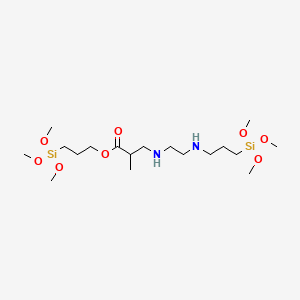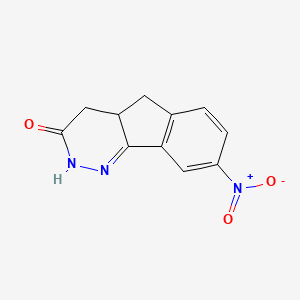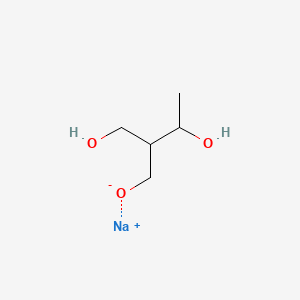
2-(Hydroxymethyl)butane-1,3-diol, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)butane-1,3-diol, sodium salt is an organic compound with the molecular formula C5H11NaO3. It is a sodium salt derivative of 2-(hydroxymethyl)butane-1,3-diol, which is a type of diol. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)butane-1,3-diol, sodium salt typically involves the reaction of n-butyraldehyde with formaldehyde under alkaline conditions. This aldol condensation reaction produces the desired diol, which is then converted to its sodium salt form. The reaction solution is concentrated to remove salts, decolorized using ion exchange resin, purified, and finally evaporated using a thin film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial to obtain the final product.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)butane-1,3-diol, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent diol form.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields the parent diol.
Substitution: Forms various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Hydroxymethyl)butane-1,3-diol, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Hydroxymethyl)butane-1,3-diol, sodium salt involves its interaction with various molecular targets. In biochemical applications, it can stabilize proteins and enzymes by forming hydrogen bonds with their functional groups. This stabilization effect is crucial for maintaining the activity and integrity of biological molecules under various conditions .
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)butane-1,3-diol: The parent diol form without the sodium salt.
Tris(hydroxymethyl)aminomethane (Tris): A similar compound used as a buffering agent in biological and chemical applications.
Uniqueness
2-(Hydroxymethyl)butane-1,3-diol, sodium salt is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity. Its sodium salt form enhances its stability and makes it suitable for various industrial and research applications.
特性
CAS番号 |
68683-36-3 |
|---|---|
分子式 |
C5H11NaO3 |
分子量 |
142.13 g/mol |
IUPAC名 |
sodium;3-hydroxy-2-(hydroxymethyl)butan-1-olate |
InChI |
InChI=1S/C5H11O3.Na/c1-4(8)5(2-6)3-7;/h4-6,8H,2-3H2,1H3;/q-1;+1 |
InChIキー |
GBVRETNNIAAVDM-UHFFFAOYSA-N |
正規SMILES |
CC(C(CO)C[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


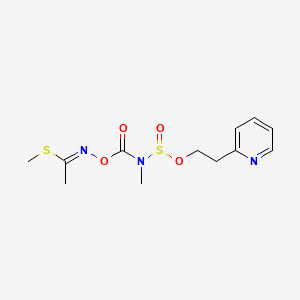
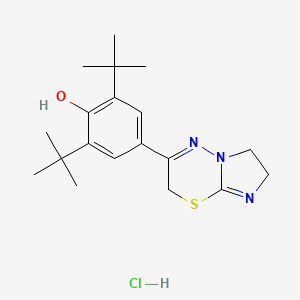
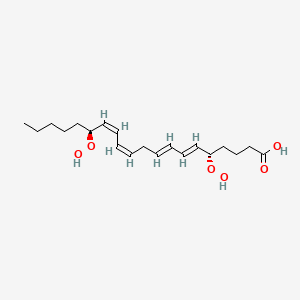
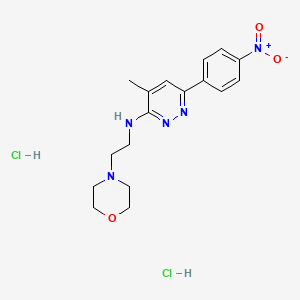
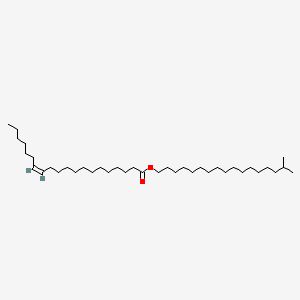
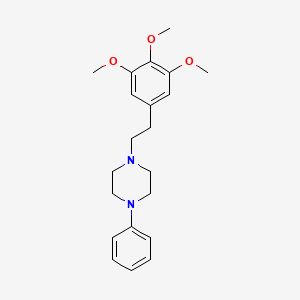

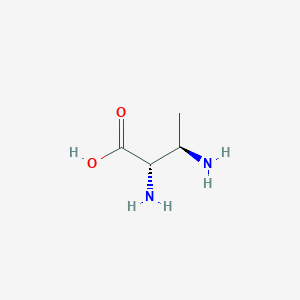
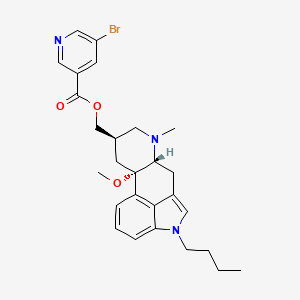

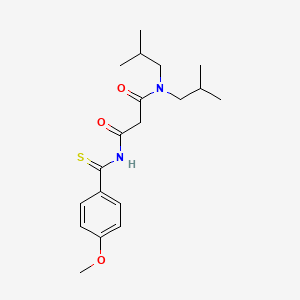
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
